molecular formula C18H22N4O B2798726 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034293-63-3

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2798726
CAS No.: 2034293-63-3
M. Wt: 310.401
InChI Key: JENGODYDLAGIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure allows it to engage in various reactions, making it a valuable compound for synthesis and analysis in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone involves multi-step organic reactions, typically starting with the preparation of the dihydropyrazolo[1,5-a]pyrazine core. This is often achieved through cyclization reactions involving appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the cyclopropyl and dimethylamino phenyl groups.

Industrial Production Methods

In an industrial setting, the production process must be scaled up while maintaining purity and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of suitable catalysts to ensure efficient synthesis. Solvent choice and purification techniques, such as crystallization or chromatography, are critical for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the compound's functional groups, potentially altering its chemical properties and biological activities.

  • Substitution: : The compound is amenable to substitution reactions, where different functional groups can be introduced at specific positions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.

  • Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution product.

Major Products

  • Oxidized derivatives: : Varying based on the extent and specificity of the oxidation process.

  • Reduced products: : These typically involve modifications at the cyclopropyl or pyrazolo groups.

  • Substituted products: : Diverse range of products depending on the functional groups introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to be used in designing new synthetic pathways and understanding reaction mechanisms.

Biology

In biological research, the compound's structure enables it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medicinally, the compound is explored for its potential therapeutic properties. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it is employed in the synthesis of advanced materials and as a reagent in chemical manufacturing processes. Its reactivity and functional versatility make it valuable in creating high-performance products.

Comparison with Similar Compounds

Similar Compounds

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4H)-phenylmethanone

  • (3-(dimethylamino)phenyl)methanone

Uniqueness

What sets (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone apart is its combined structural elements, providing a unique reactivity profile and interaction capabilities

Feel free to ask for more details or dive into a specific aspect!

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-20(2)15-5-3-4-14(10-15)18(23)21-8-9-22-16(12-21)11-17(19-22)13-6-7-13/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENGODYDLAGIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.